molecular formula C16H21F3N2O2 B2677800 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1351633-96-9

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2677800
CAS No.: 1351633-96-9
M. Wt: 330.351
InChI Key: JYMATVAGHUAGFN-UHFFFAOYSA-N
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Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a cyclohexyl group, a hydroxyethyl group, and a trifluoromethylphenyl group attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One possible synthetic route could involve the following steps:

    Formation of the Hydroxyethyl Intermediate: Reacting cyclohexylamine with an epoxide to form the 2-hydroxyethyl derivative.

    Urea Formation: Reacting the hydroxyethyl derivative with an isocyanate or carbamoyl chloride to form the urea linkage.

    Introduction of the Trifluoromethylphenyl Group: Coupling the urea intermediate with a trifluoromethylphenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, specific solvents, and temperature control to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The urea group can be reduced to form corresponding amines.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the urea group would yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially affecting their pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-phenylurea: Lacks the cyclohexyl and trifluoromethyl groups.

    1-(2-Cyclohexyl-2-hydroxyethyl)-3-phenylurea: Lacks the trifluoromethyl group.

    1-(2-Hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the cyclohexyl group.

Uniqueness

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the combination of the cyclohexyl, hydroxyethyl, and trifluoromethylphenyl groups. This combination can impart specific physical, chemical, and biological properties that are not present in similar compounds.

Properties

IUPAC Name

1-(2-cyclohexyl-2-hydroxyethyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O2/c17-16(18,19)12-7-4-8-13(9-12)21-15(23)20-10-14(22)11-5-2-1-3-6-11/h4,7-9,11,14,22H,1-3,5-6,10H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMATVAGHUAGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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